2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
Description
2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen. The compound is substituted at the 5-position with an isopentyl group, at the 3-position with two methyl groups, and at the 8-position with an ethoxy-substituted acetamide moiety.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-6-25-12-18(23)21-15-7-8-16-17(11-15)26-13-20(4,5)19(24)22(16)10-9-14(2)3/h7-8,11,14H,6,9-10,12-13H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDZNGRBUMACGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carbonyl compound, under acidic or basic conditions.
Introduction of the ethoxy group: This step involves the ethylation of the hydroxyl group using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Acetamide formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or acetamide groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Key Observations :
- The 3,5-dimethoxy benzamide analog has higher molecular weight and lipophilicity due to additional methoxy groups, which may affect blood-brain barrier penetration .
- Substituent positioning (e.g., 2-ethoxy vs. 4-ethoxy) influences electronic properties and hydrogen-bonding networks, critical for crystal packing and stability .
Challenges :
- The 2-ethoxy acetamide group may require milder reaction conditions to avoid hydrolysis of the ethoxy moiety compared to methoxy-stabilized analogs .
- Benzamide analogs exhibit higher crystallinity due to planar aromatic rings, facilitating characterization via X-ray crystallography (e.g., SHELX software in ) .
Physicochemical and Pharmacokinetic Predictions
| Parameter | Target Compound | 4-ethoxy Benzamide Analog | 3,5-dimethoxy Benzamide Analog |
|---|---|---|---|
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity) | ~4.1 (highest lipophilicity) |
| Aqueous Solubility | Moderate (amide and ethoxy enhance polarity) | Low (bulky benzamide reduces solubility) | Very low (methoxy groups dominate) |
| Metabolic Stability | Ethoxy group prone to oxidative metabolism | Benzamide hydrolysis-resistant | Methoxy groups resist phase I metabolism |
Implications :
- The target compound’s lower LogP may improve aqueous solubility, advantageous for oral bioavailability.
Biological Activity
The compound 2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide , with the CAS number 921843-05-2 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antitumor and antimicrobial activities based on available research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 474.62 g/mol
- Structure : The compound features a tetrahydrobenzo[b][1,4]oxazepin core with an ethoxy and acetamide substituent.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, a study on related benzimidazole derivatives demonstrated their effectiveness against various cancer cell lines. The activity was evaluated using both two-dimensional (2D) and three-dimensional (3D) cell culture systems.
Key Findings :
- Cell Lines Tested : The antitumor efficacy was measured on human lung cancer cell lines such as A549, HCC827, and NCI-H358.
- Cytotoxicity Assays : MTS cytotoxicity assays revealed that certain derivatives showed IC values in the low micromolar range, indicating potent activity against tumor cells.
- Selectivity : While some compounds demonstrated selective toxicity towards cancer cells, others also affected normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity and reduce potential side effects .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Similar compounds have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Testing Methods : Antimicrobial activity was assessed using broth microdilution techniques following CLSI guidelines.
- Results : Preliminary data indicates that related compounds exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential of this class of compounds as antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how is reaction completion monitored?
- Methodology :
- Step 1 : React 5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-amine with 2-ethoxyacetyl chloride in the presence of triethylamine (TEA) as a base. Reflux in a polar aprotic solvent (e.g., DMF) for 4–6 hours.
- Step 2 : Monitor reaction progress via TLC (thin-layer chromatography) using a solvent system like ethyl acetate/hexane (3:7). Visualize under UV light or iodine vapor.
- Step 3 : Purify the crude product via recrystallization from petroleum ether or column chromatography (silica gel, 20–40% EtOAc/hexane gradient).
- Key Reference : Similar acetamide syntheses using chloroacetyl chloride and TEA-mediated coupling (see reflux conditions and TLC monitoring in and ).
Q. Which spectroscopic techniques are critical for structural confirmation?
- Techniques :
- ¹H/¹³C NMR : Identify protons and carbons in the benzoxazepin core (e.g., aromatic protons at δ 6.8–7.2 ppm, oxazepin carbonyl at ~170 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
- HRMS : Verify molecular ion ([M+H]⁺) matching the molecular formula (C₂₄H₃₃N₂O₄, expected m/z ~413.24).
- Data Validation : Compare experimental results with computational predictions (e.g., PubChem data for analogous benzoxazepin derivatives).
Q. What purification strategies are effective for isolating high-purity product?
- Options :
- Recrystallization : Use a solvent pair like dichloromethane/hexane to remove unreacted starting materials.
- Column Chromatography : Optimize eluent polarity (e.g., 30% EtOAc/hexane) based on TLC Rf values.
- HPLC : Employ reverse-phase C18 columns for final purity assessment (>95% by UV detection at 254 nm).
- Reference : Purification of structurally complex acetamides via DCM/hexane recrystallization ().
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Variables to Test :
- Solvent : Compare DMF (high polarity) vs. acetonitrile (moderate polarity) for coupling efficiency.
- Temperature : Evaluate reflux (80–100°C) vs. microwave-assisted synthesis (120°C, 30 min).
- Catalyst : Screen bases (e.g., TEA vs. DBU) to enhance nucleophilic substitution rates.
- Case Study : A 40% yield improvement was achieved for a similar acetamide by switching from TEA to DBU (1,8-diazabicycloundec-7-ene) in DMF ().
Q. How should researchers address discrepancies between computational and experimental spectroscopic data?
- Troubleshooting Steps :
- Repeat Experiments : Confirm reproducibility of NMR/IR results.
- Solvent Effects : Account for deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃).
- DFT Calculations : Use Gaussian or ORCA software to simulate NMR chemical shifts and compare with experimental data.
- Example : Discrepancies in carbonyl peak positions resolved by adjusting solvent polarity in DFT models ().
Q. What strategies mitigate byproduct formation during the coupling step?
- Solutions :
- Stoichiometry Control : Use 1.2 equivalents of 2-ethoxyacetyl chloride to ensure complete amine acylation.
- Stepwise Addition : Add acyl chloride dropwise to prevent local overheating and dimerization.
- Scavengers : Include molecular sieves to absorb HCl byproducts, minimizing side reactions.
- Supporting Data : Reduced dimerization (<5% byproduct) observed with slow reagent addition ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
